Glutacondianil hydrochloride

描述

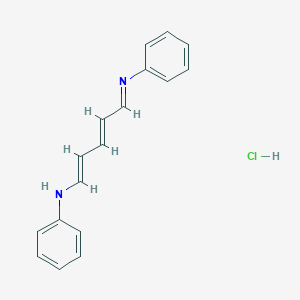

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

N-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-15,18H;1H/b9-3+,14-8+,19-15?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCMMJBDNXZQDJ-ZUJIUJENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=C/C=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497-49-0 | |

| Record name | Benzenamine, N-[5-(phenylamino)-2,4-pentadien-1-ylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[5-(phenylamino)penta-2,5-dienylidene]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTACONDIANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L65XPG9ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Mechanisms of Glutacondianil Hydrochloride

Precursor Synthesis and Derivatization Studies

The preparation of Glutacondianil hydrochloride and its related precursors can be achieved through various methodologies, ranging from classical condensation reactions to more advanced synthetic strategies.

Methodologies for the Preparation of this compound

The synthesis of this compound is generally achieved through the condensation of glutaconaldehyde (B1235477) derivatives with aniline (B41778). A specific and high-yielding method involves the reaction of a compound containing a mobile chlorine atom with pyridine (B92270) and aniline. google.com For instance, the reaction of 3,4-dichloro-5-methoxy-5H-furan-2-one with pyridine and aniline in dry benzene (B151609) produces this compound in very high yields. google.com This approach highlights a targeted method for achieving the desired compound structure.

A notable high-yield synthesis is detailed in the table below, demonstrating the reaction conditions that can achieve yields upwards of 90%. google.com

| Chlorine-Containing Reactant | Co-reactants | Solvent | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-dichloro-5-methoxy-5H-furan-2-one | Pyridine, Aniline | Dry Benzene | 5°C to Room Temp. | 12 hours | 95% | google.com |

Investigations into the Formation of Glutacondianil from Furfural (B47365) Derivatives in the Presence of Aniline Hydrochloride

The synthesis of Glutacondianil from furfural derivatives is a less common but reported pathway. researchgate.net Research has indicated that furfural can yield Glutacondianil in the presence of aniline hydrochloride. researchgate.net This reaction is part of a broader investigation into using biomass-derived feedstocks like furfural for the synthesis of valuable chemicals. More recent strategies for synthesizing unsymmetrical heptamethine cyanines from furfural derivatives involve the formation of a furan-containing precursor, which is then opened to form an intermediate analogous to a Stenhouse salt before condensation with a second heterocyclic unit. rsc.org

Advanced Synthetic Approaches to Glutacondianil and Related Intermediates

Modern synthetic chemistry has explored more advanced and versatile routes to generate the core structure that this compound provides for dye synthesis. These methods often focus on creating functionalized intermediates that allow for greater diversity in the final dye products.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for the formylation of reactive aromatic and heterocyclic compounds using the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comchemistrysteps.comnumberanalytics.com In the context of cyanine (B1664457) dye synthesis, this reaction can be used to create precursors that serve a similar role to Glutacondianil. For example, the Vilsmeier-Haack reaction on cyclohexene (B86901) can produce a cyclic glutacondianil intermediate, although sometimes with harsh conditions and lower yields. nih.gov This intermediate is a platform for the synthesis of various symmetrical and non-symmetrical cyanine dyes. chemrxiv.org

Zincke Salt Ring Opening: A more recent and highly versatile strategy involves the ring opening of Zincke salts. rsc.orgnih.govnih.govacs.org Zincke salts are electron-deficient pyridinium (B92312) salts that, when reacted with nucleophiles like anilines, undergo ring opening to form a Schiff base intermediate. researchgate.net This open-chain intermediate can then be directly reacted with heterocyclic quaternary salts (like indolenium salts) under mild conditions to form the heptamethine chain of cyanine dyes. rsc.orgacs.org This method is notable for its high yields, tolerance of a wide range of functional groups, and the ability to introduce diverse substituents directly onto the polymethine chain, offering a powerful alternative to using this compound. nih.govresearchgate.net

Condensation Reactions and Cyanine Dye Synthesis

The primary application of this compound is as a key reagent in the synthesis of cyanine dyes, which have widespread use in biotechnology and materials science. chemicalbook.comusbio.net

Role of this compound as a Key Reagent in the Synthesis of Cyanine Dyes

This compound functions as a five-carbon electrophilic building block, providing the pentamethine chain required for the synthesis of heptamethine cyanine dyes (Cy7). guidechem.commdpi.comacs.org In a typical condensation reaction, two equivalents of a nucleophilic heterocyclic quaternary salt (such as a substituted indolenium, quinolinium, or benzothiazole (B30560) salt) react with one equivalent of this compound. mdpi.comacs.org The reaction proceeds via the displacement of the two aniline groups to form the extended, conjugated polymethine bridge that connects the two heterocyclic rings, creating the final cyanine dye. mdpi.com This makes it an indispensable intermediate for producing various indotricarbocyanine dyes. mdpi.com

Exploration of Reaction Conditions for High-Yielding Cyanine Dye Synthesis from this compound

The efficiency of cyanine dye synthesis using this compound is highly dependent on the specific reaction conditions, including the choice of solvent, base, and temperature. While some protocols can produce good yields, others are hampered by the formation of symmetric co-products, which can complicate purification and lower the yield of the desired asymmetric dye. scribd.com Microwave-assisted synthesis has been developed as a simple and efficient method to achieve high-yielding results for asymmetric pentamethine cyanine dyes. researchgate.net

Below is a table summarizing various reported reaction conditions for the synthesis of cyanine dyes using this compound.

| Heterocyclic Reactant | Solvent(s) | Base / Catalyst | Temperature / Conditions | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3,3-trimethyl-1-(4-sulfobutyl)-4,5-benzindole betaine | Acetic Anhydride (B1165640) | None specified | 130-140°C Reflux | 5-10 min | Not specified | google.com |

| 1-ethyl-2-methylquinolinium bromide | Pyridine | Triethylamine (B128534) | Room Temperature | 16 hours | Not specified | acs.org |

| Substituted Indolenium Salt | Acetic Anhydride, Pyridine | Sodium Acetate (B1210297) | Stirred | Not specified | Good yields | nih.gov |

| Sulfoindolenine derivative | Not specified | Not specified | Not specified | Not specified | 18% (low due to side products) | scribd.com |

Mechanisms of Asymmetric Cyanine Dye Formation from this compound and Heterocyclic Salts

The formation of asymmetric cyanine dyes from this compound and two different heterocyclic salts is a cornerstone of synthetic dye chemistry. The general mechanism is a stepwise condensation reaction, often referred to as the "hemicyanine method". unito.itmuni.cz This process can be broken down into the following key steps:

Formation of the First Nucleophile: The synthesis begins with the quaternization of a heterocyclic compound containing an active methyl group (typically in the α or γ position to the nitrogen atom). This quaternization enhances the acidity of the methyl protons. unito.it In the presence of a base, such as triethylamine or pyridine, this methyl group is deprotonated to form a highly nucleophilic methylene (B1212753) base. unito.it

First Condensation to Form Hemicyanine: The nucleophilic methylene base attacks one of the terminal electrophilic carbon atoms of the this compound's polymethine chain. This results in the displacement of an aniline molecule and the formation of an intermediate known as hemicyanine. muni.czresearchgate.net This initial reaction is typically carried out in a solvent like acetic anhydride. researchgate.net The hemicyanine possesses a shorter conjugated system than the final dye and is often isolated before the next step to ensure the regioselectivity of the final product.

Formation of the Second Nucleophile: A second, different quaternized heterocyclic salt is then deprotonated in a similar manner with a base to generate a new nucleophilic methylene unit.

Second Condensation to Form the Asymmetric Dye: The hemicyanine intermediate, which now has a reactive terminal group, is reacted with the second methylene base. This nucleophile attacks the remaining terminal carbon of the original glutacondianil backbone, displacing the second aniline molecule and extending the conjugated system to form the final asymmetric cyanine dye. unito.it

This stepwise approach is crucial for creating an asymmetrical structure, as a one-pot reaction with both heterocyclic salts present simultaneously would lead to a mixture of two symmetrical dyes and one asymmetrical dye, complicating purification. unito.it

Control of Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: The primary challenge in the synthesis of asymmetric dyes from this compound is controlling regioselectivity. This difficulty arises because the two terminal positions of the glutacondianil chain have nearly equal reactivity. researchgate.net The main strategy to overcome this is the stepwise condensation approach detailed in the previous section. By reacting this compound with one equivalent of the first heterocyclic salt, the hemicyanine intermediate is preferentially formed. After isolation and purification, this intermediate is then reacted with the second heterocyclic salt, thus dictating the position of each heterocycle on the final dye molecule. muni.czresearchgate.net

Despite this stepwise strategy, the formation of symmetric dye byproducts can still occur, leading to moderate yields. researchgate.net Precise control over reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants is essential to maximize the yield of the desired asymmetric product.

Stereoselectivity: The literature available from the conducted research does not provide extensive details on specific methods for controlling the stereoselectivity of reactions involving this compound to form specific geometric isomers (E/Z configurations) of the final cyanine dye. The final products are typically a mixture of isomers. chemicalbook.com The control of stereochemistry in such complex polymethine systems is inherently difficult and often not the primary focus in the synthesis of dyes for many applications. Advanced purification techniques may be required to isolate a specific stereoisomer if needed.

Microwave-Assisted Organic Synthesis Strategies for Expedited Reaction Times and Enhanced Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of cyanine dyes, including those derived from this compound. This technique offers several advantages over conventional heating methods. Research has demonstrated that microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of asymmetric pentamethine cyanine dyes. researchgate.netmdpi.com

The key benefits of employing microwave-assisted strategies include:

Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.

Increased Yields: In many cases, the use of microwave irradiation results in higher yields of the desired product compared to conventional heating. mdpi.com

Reduced Byproduct Formation: The shorter reaction times can minimize the formation of unwanted side products.

A simple and efficient microwave-assisted synthesis of asymmetric pentamethine cyanine dyes with various functional groups has been developed, resulting in high yields. researchgate.netmdpi.com

| Synthesis Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours | Minutes | mdpi.com |

| Yield | Moderate | High | researchgate.netmdpi.com |

This table provides a general comparison based on findings for cyanine dye synthesis.

One-Pot Reaction Strategies for Unstable Intermediates Derived from this compound

While stepwise synthesis is key for regioselectivity, one-pot reactions are desirable for their efficiency. In the context of cyanine dye synthesis, one-pot strategies are particularly valuable when dealing with unstable intermediates. For instance, in syntheses where this compound itself is generated in situ from precursors like furfural, unstable intermediates known as Stenhouse salts can be formed. A one-pot reaction strategy has been developed to address the instability of these salts, streamlining the process of converting furfural derivatives into heptamethine cyanine dyes. researchgate.net

Although a one-pot synthesis of asymmetric cyanines directly from this compound and two different heterocycles is challenging due to the lack of regioselectivity, modified one-pot procedures have been developed for symmetrical dyes. unito.itnih.gov These methods involve the condensation of two equivalents of a single quaternary ammonium (B1175870) salt with this compound in a single reaction vessel, which avoids the need to isolate intermediates. unito.it For asymmetric syntheses, however, the stepwise approach remains the most reliable method for achieving regiochemical control.

Stepwise Condensation Approaches for Regioselective Synthesis of Asymmetrical Dyes

As previously discussed, the stepwise condensation protocol is the most effective and widely adopted method for the regioselective synthesis of asymmetrical cyanine dyes from this compound. researchgate.net This strategy hinges on the sequential introduction of the two different heterocyclic moieties.

The process is typically as follows:

Step 1: Hemicyanine Formation: this compound is reacted with one equivalent of the first quaternized heterocyclic salt in the presence of an acid anhydride and a base. This yields the hemicyanine intermediate. researchgate.net

Step 2: Asymmetric Dye Formation: The isolated hemicyanine is then reacted with the second quaternized heterocyclic salt in the presence of a base to yield the final asymmetrical dye. researchgate.net

This methodical approach allows for the precise placement of different heterocyclic systems at the ends of the polymethine chain, which is essential for tuning the photophysical properties of the resulting dye. While this method provides the necessary control, it often results in moderate yields and can still produce the symmetric dye as a byproduct due to the similar reactivity of the two aldehyde-equivalent positions in this compound. researchgate.net

| Reaction Step | Reactants | Product | Key Condition | Reference |

| 1 | Glutacondianil HCl + 1 eq. Heterocyclic Salt A | Hemicyanine A | Acetic Anhydride/Acid | researchgate.net |

| 2 | Hemicyanine A + 1 eq. Heterocyclic Salt B | Asymmetrical Dye A-B | Base | researchgate.net |

This table outlines the general stepwise condensation approach for asymmetrical dye synthesis.

Advanced Reaction Pathways and Transformations

Photochemical Transformations Involving this compound and its Derivatives

The study of photochemical transformations is critical for understanding the stability and potential applications of dyes in environments exposed to light. While the photochemistry of the final cyanine dyes derived from this compound is extensively studied, there is limited specific information in the reviewed literature concerning the photochemical transformations of this compound itself or its immediate, non-dye intermediates. muni.czmuni.cz

The research on cyanine dyes indicates that their derivatives can undergo complex multistep photochemical transformations where factors like oxygen and the type of solvent play a key role. muni.czmuni.cz These transformations often involve photooxidation or isomerization of the polymethine chain of the final dye. For instance, heptamethine cyanines can be susceptible to photobleaching. acs.org However, direct photolysis or photo-induced reactions of the this compound precursor are not well-documented in the available research. Its primary role is as a stable, commercially available building block for the thermal condensation reactions that form the core of the cyanine dye. muni.czmuni.cz Any significant photochemical reactivity would likely be considered a degradation pathway, and the compound is generally stored under conditions that protect it from light to ensure its integrity as a reagent.

Mechanisms of Oxidative Cleavage in Cyanine Dyes Derived from this compound

Cyanine dyes, which are frequently synthesized using this compound, are susceptible to a degradation process known as oxidative cleavage or photobleaching. nih.gov This reaction is a significant factor in their operational stability, particularly for dyes with longer polymethine chains such as heptamethine cyanines. nih.gov

The predominant mechanism for this degradation is a photooxidative cleavage reaction mediated by reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). nih.gov The process can be summarized as follows:

Upon irradiation with light, the cyanine dye becomes electronically excited. A fraction of these excited molecules can transition to a long-lived triplet state.

This excited triplet-state dye molecule transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in most environments.

This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). nih.gov

The generated singlet oxygen then attacks the electron-rich polymethine chain of a ground-state dye molecule. This reaction often proceeds through the formation of unstable dioxetane intermediates. nih.gov

These intermediates subsequently decompose, leading to the cleavage of the polymethine chain. nih.gov

This cleavage shortens the conjugated system of the dye, causing a loss of its characteristic color and fluorescence—a phenomenon sometimes termed "photoblueing" as the absorption shifts to shorter wavelengths. nih.gov The stability of cyanine dyes against this oxidative cleavage is not uniform. Heptamethine cyanines are notably less stable and more prone to photodegradation than their shorter-chain counterparts like pentamethine (Cy5) and trimethine (Cy3) cyanines. nih.gov The reactivity of the dye towards singlet oxygen can be modulated; for instance, the introduction of electron-withdrawing groups into the dye's structure can enhance photostability by making the chromophore less susceptible to oxidation. nih.gov

Singlet Oxygen Generation and its Modulatory Effects in Systems Involving this compound

The generation of singlet oxygen is a direct consequence of the dye's photophysics. An irradiated dye molecule in its excited triplet state can transfer energy to ambient triplet oxygen, converting it to the cytotoxic singlet oxygen species. instras.com The efficiency of this process is a critical parameter for therapeutic applications and can be influenced by several factors.

Modulatory Effects on Singlet Oxygen Generation:

Molecular Structure: The intrinsic properties of the dye are paramount. The introduction of heavy atoms, such as bromine or iodine, into the structure of related squaraine and cyanine dyes has been shown to significantly enhance ROS generation. encyclopedia.pubchemrxiv.org

Substituents: The presence of specific functional groups can alter the photophysical behavior of the dye, potentially increasing the efficiency of intersystem crossing to the triplet state, which is a prerequisite for singlet oxygen sensitization. nih.gov

Environment: The lifetime of singlet oxygen, and thus its ability to react, is highly dependent on the solvent. In deuterated water (D₂O), the lifetime of singlet oxygen is significantly longer than in regular water (H₂O), leading to an observed increase in the rate of dye bleaching due to self-sensitized oxidation. nih.gov

Table 1: Factors Modulating Singlet Oxygen (¹O₂) Generation and Reactivity in Cyanine and Related Dyes

| Factor | Description | Effect on ¹O₂ Generation/Reactivity | Source(s) |

|---|---|---|---|

| Heavy Atom Substitution | Incorporation of atoms like iodine or bromine into the dye's framework. | Increases the rate of intersystem crossing to the triplet state, enhancing ¹O₂ generation. | encyclopedia.pub, chemrxiv.org |

| Electron-Withdrawing Groups | Addition of functional groups that pull electron density from the chromophore. | Can decrease the dye's reactivity toward ¹O₂, improving photostability. | nih.gov |

| Polymethine Chain Length | The number of methine units in the conjugated chain. | Longer chains (e.g., heptamethine) are more susceptible to ¹O₂ attack than shorter chains. | nih.gov |

| Solvent Environment | The medium in which the reaction occurs. | The lifetime of ¹O₂ is longer in D₂O than in H₂O, increasing its effective concentration and reactivity. | nih.gov |

Investigations into Electron Transfer and Proton Transfer Processes in Related Chromophores

The photochemistry of complex chromophores, such as the cyanine dyes derived from this compound, is governed by a variety of excited-state deactivation pathways, including electron transfer (ET) and proton transfer (PT). These processes, often coupled as proton-coupled electron transfer (PCET), are fundamental to the function and stability of many biological and synthetic systems. nih.govnih.gov PCET can occur through stepwise pathways (initial ET followed by PT, or vice versa) or in a single concerted step. nih.gov Investigations into related chromophoric systems reveal how subtle structural and environmental changes can dictate which pathway predominates.

A compelling example is seen in the photosensitizing drug Gefitinib (B1684475) (GFT), a tyrosine kinase inhibitor with a quinazoline (B50416) chromophore. csic.esrsc.org When GFT is bound within the protein human serum albumin (HSA), its excited state is primarily deactivated through a photoinduced electron transfer reaction with nearby tyrosine or tryptophan amino acid residues. csic.esrsc.org However, a closely related metabolite, O-desmorpholinopropyl gefitinib (GFT-MB), behaves differently. This metabolite possesses a phenolic hydroxyl group. Within the same protein environment, its deactivation pathway switches dramatically from electron transfer to an excited-state proton transfer (ESPT) to form a phenolate-like species. csic.esrsc.org This switch is driven by a close interaction between the metabolite's new hydroxyl group and the protein, demonstrating how a minor biotransformation can completely alter the primary photochemical process.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. For Glutacondianil hydrochloride, with the chemical formula C₁₇H₁₇ClN₂, the exact mass has been experimentally determined. molbase.com

HRMS analysis provides a monoisotopic mass of 284.1080262 Da. nih.gov This value is in close agreement with the calculated exact mass, validating the compound's molecular formula. molbase.comnih.govechemi.com This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇ClN₂ | molbase.comnih.gov |

| Calculated Exact Mass | 284.108 Da | molbase.com |

| Monoisotopic Mass | 284.1080262 Da | nih.gov |

| Molecular Weight | 284.78 g/mol | nih.gov |

This table summarizes the key mass spectrometry data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands that correspond to specific functional groups. While a detailed spectrum with peak assignments for this specific compound is not readily available in the provided search results, general principles of IR spectroscopy can be applied. Key expected absorptions would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicating the presence of amine groups. libretexts.org The sharpness and intensity of these bands can help distinguish between primary and secondary amines. libretexts.orgpressbooks.pub

C-H stretching: Aromatic and vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. pressbooks.pub

C=C stretching: Absorptions for conjugated double bonds, such as those in the pentadienylidene chain, are expected in the 1600-1680 cm⁻¹ region. pressbooks.pub

C-N stretching: These vibrations typically occur in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations which may be weak in the IR spectrum. For a molecule like this compound, Raman spectroscopy would be useful for observing the C=C stretching vibrations of the polymethine chain. europeanpharmaceuticalreview.com The technique is valuable for analyzing the biochemical characteristics of molecules and can be used for quality control in manufacturing processes. mdpi.complos.org

Chromatographic and Separation Methodologies for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from byproducts and isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification of Co-products

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This powerful analytical method is widely used for purity assessment and the identification of co-products or impurities in pharmaceutical and chemical samples. researchgate.netmerckmillipore.com In the context of this compound, LC-MS can be employed to separate the main compound from any residual starting materials or side-products from its synthesis. rasayanjournal.co.in The mass spectrometer then provides molecular weight information for each separated component, aiding in their identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of a compound's purity. muni.cz For this compound, HPLC methods can be developed to achieve a precise percentage of purity, often with purities of 98% or higher being reported by commercial suppliers. chemicalbook.comchemicalbook.com The method involves using a stationary phase, such as a C18 column, and a mobile phase to separate the compound of interest from impurities. gcms.cz The retention time of the main peak is a characteristic of the compound under specific chromatographic conditions.

Table 2: Typical Purity Data for this compound

| Supplier/Source | Reported Purity | Technique |

| Commercial Suppliers | 98% | HPLC |

| Alfa Aesar | 98% (mixture of isomers) | Not specified |

| TCI | 95-98% | Not specified |

This table shows examples of reported purity levels for this compound from various sources.

Column Chromatography and Other Purification Techniques for Isolation of Derivatives

Column chromatography is a fundamental purification technique used to isolate desired compounds from a mixture. rochester.edu In the synthesis of derivatives of this compound, such as cyanine (B1664457) dyes, column chromatography is often employed to purify the final product. rsc.org The choice of stationary phase (e.g., silica (B1680970) gel) and eluting solvent system is crucial for achieving effective separation. rochester.edu For compounds that are sensitive to the acidic nature of silica gel, the solid phase can be deactivated, for instance, by using a solvent system containing triethylamine (B128534). rochester.edu

Crystallographic Analysis and Solid-State Structural Studies

X-ray Diffraction (XRD) for Determination of Crystal Structure and Molecular Conformation

A definitive analysis of the crystal structure and molecular conformation of this compound, which would include precise bond lengths, bond angles, and torsion angles, is contingent upon single-crystal X-ray diffraction analysis. This technique would reveal the spatial arrangement of the atoms in the crystal lattice, the planarity of the conjugated system, and the conformation of the phenyl groups relative to the pentadienylidene chain.

In the absence of specific experimental data for this compound, a general description of what such an analysis would entail can be offered. X-ray diffraction by a single crystal of the compound would produce a unique diffraction pattern. The analysis of this pattern allows for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry of the crystal.

Analysis of Hydrogen Bonding and Intermolecular Interactions in the Solid State

The solid-state packing of this compound would be significantly influenced by hydrogen bonding and other intermolecular interactions. researchgate.net The primary hydrogen bond donor would be the protonated nitrogen atom (N-H+), which would interact with the chloride counter-ion (Cl-). mdpi.com The geometry of this N-H+···Cl- hydrogen bond, including the donor-acceptor distance and the angle, would be a critical feature of the crystal packing.

π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

C-H···π interactions: Where a hydrogen atom from a C-H bond interacts with the electron cloud of a phenyl ring.

van der Waals forces: Non-specific attractive and repulsive forces between molecules.

A complete analysis would map out this network of interactions, revealing how the individual molecules are held together in the crystal lattice. This understanding is crucial as intermolecular interactions can influence the physical properties of the solid, such as its melting point and solubility. rsc.org

Without experimental crystallographic data, any further discussion on the specific intermolecular interactions in this compound would be speculative.

Computational Chemistry and Theoretical Modeling of Glutacondianil Hydrochloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure, reactivity, and photophysical properties of molecules derived from glutacondianil hydrochloride. These methods model the behavior of electrons and nuclei to predict molecular properties from first principles.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of complex molecules. For systems derived from this compound, such as heptamethine cyanines, DFT calculations are crucial for understanding both the ground and excited electronic states. mdpi.com

Researchers employ various DFT functionals, including long-range corrected functionals like LC-ωPBE and CAM-B3LYP, to accurately model these systems. rsc.org These studies reveal that the electronic configuration of the ground state can be profoundly modified by substituents on the polymethine chain. For instance, the introduction of electron-donating groups can lead to a progressive localization of the cationic charge on the central carbon of the chain. rsc.org The choice of functional is critical; for example, the ωB97X functional has been used to investigate spin-orbit coupling, a key parameter in understanding intersystem crossing, which is relevant for applications like photodynamic therapy. rsc.org DFT calculations are also essential for optimizing the molecular geometry in the ground state, which is the starting point for further spectroscopic and dynamic simulations. mdpi.comresearchgate.net

Table 1: Overview of DFT Functionals and Their Applications in Cyanine (B1664457) Dye Research

| DFT Functional | Primary Application | Key Insights | Reference |

| CAM-B3LYP | Geometry Optimization, Excitation Energies | Provides reliable ground and excited state geometries; used for simulating vibronic spectra. | rsc.org |

| LC-ωPBE | Excitation Energies, Spectroscopic Properties | Effective for calculating excitation energies and simulating absorption spectra via the reflection principle. | rsc.org |

| B3LYP | Geometry Optimization, Electronic Properties | Widely used for structural calculations and analyzing electronic properties of ground and excited states. | researchgate.netnih.gov |

| ωB97X | Spin-Orbit Coupling | Used to model intersystem crossing potential, though results can be functional-dependent. | rsc.org |

This table is generated based on data from multiple research articles to provide a comparative overview.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating the electronic absorption and emission spectra of complex dyes. researchgate.net For derivatives of this compound, TD-DFT calculations are used to predict excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. rsc.org

By combining TD-DFT with a polarizable continuum model (PCM), researchers can simulate spectra in different solvents, accounting for the environmental effects on the electronic transitions. researchgate.net For example, studies on heptamethine cyanines have successfully modeled the vibrationally resolved absorption spectra, reproducing the sharp, intense absorption band in the visible/NIR region and the accompanying vibronic shoulder that is a hallmark of these dyes. rsc.org While TD-DFT can systematically underestimate experimental transition energies for cyanines, the trends are often correctly predicted, allowing for reliable correlation between theoretical and experimental data. nih.gov This predictive power is invaluable for designing new dyes with tailored spectral properties for specific applications. ens-lyon.fr

Table 2: Correlation of Experimental vs. TD-DFT Calculated Absorption Maxima for a Cyanine Derivative

| Computational Method | Calculated λmax (nm) | Experimental λmax (nm) | Deviation (nm) |

| TD-DFT (CAM-B3LYP in PCM) | 688 | 760 | -72 |

| TD-DFT (LC-ωPBE in PCM) | 688 | 760 | -72 |

Data derived from analysis of an unsubstituted cyanine dye, showing the typical underestimation of absorption maxima by TD-DFT methods before empirical shifts are applied. The calculated values are for the minimal energy structure, while vibrationally resolved spectra can shift this value higher. rsc.org

The analysis of electron density and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the nature of electronic transitions and reactivity. nih.gov For cyanine dyes, the primary electronic transition is typically a π–π* transition. rsc.org

Upon excitation, there is a redistribution of electron density. This can be visualized through electron density difference plots, which show the regions that lose (blue) and gain (red) electron density. In many cyanine systems, excitation leads to a charge transfer from the periphery of the molecule towards the central polymethine chain. rsc.org The degree of charge delocalization along the chain, often quantified by the bond-length alternation (BLA) parameter, is a key feature. rsc.org In ideal, unsubstituted cyanines, the charge is symmetrically delocalized, resulting in a negligible BLA and a sharp, strong absorption band. The introduction of substituents disrupts this symmetry, altering the charge distribution and shifting the absorption maximum. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides a detailed picture of the electronic structure, molecular dynamics (MD) simulations offer insights into the physical movement and interactions of atoms and molecules over time.

Atomistic MD simulations are employed to study the behavior of cyanine dyes in solution, particularly their tendency to self-assemble and form aggregates in aqueous environments. rsc.orgrsc.org These simulations, often using force fields like the general AMBER force field (GAFF), can model the organization of dyes into stacked structures (H- or J-aggregates) at various concentrations. rsc.orgnih.gov Understanding aggregation is crucial as it significantly alters the photophysical properties of the dyes. rsc.org

Solvent effects are also critical. Experimental observations show that the absorption spectra of cyanine dyes can shift hypsochromically (to shorter wavelengths) in polar solvents like phosphate-buffered saline (PBS) compared to solvents like methanol (B129727). rsc.org MD simulations can help rationalize these shifts by modeling the specific interactions between the dye and solvent molecules, providing a dynamic context that complements the static picture from PCM calculations used in TD-DFT. rsc.orgresearchgate.net

The polymethine chain of glutacondianil derivatives is flexible, leading to a complex conformational landscape with multiple local energy minima. MD simulations can be used to explore this landscape and identify the most stable or populated conformations. nih.gov Geometries selected from MD trajectories can then be used for more accurate quantum chemical calculations of spectroscopic properties, providing a more realistic, vibrationally averaged picture than calculations based on a single, energy-minimized structure. rsc.org

Energy minimization is a standard procedure in computational chemistry to find the most stable three-dimensional structure of a molecule. nih.gov For flexible molecules like cyanine dyes, identifying the global minimum energy structure is non-trivial. The presence of multiple local minima, for instance due to flexible alkyl or alkoxy substituents, can be a source of discrepancy between calculated and experimental values if not properly accounted for. rsc.org Therefore, a thorough exploration of the conformational space is essential for accurate theoretical modeling. rsc.org

Computational Prediction of Reaction Pathways and Selectivity

The synthesis of complex organic molecules, such as the cyanine dyes derived from this compound, often presents challenges in controlling reaction outcomes. researchgate.net Computational chemistry has emerged as a powerful tool to predict and understand the intricacies of chemical reactions, offering insights that can guide experimental design toward desired products. rsc.org By modeling the interactions between molecules at the quantum level, it is possible to map out potential reaction pathways and predict the selectivity of a reaction, such as regioselectivity and stereoselectivity. rsc.org

Elucidation of Regioselectivity and Stereoselectivity through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the factors that govern regioselectivity and stereoselectivity in chemical reactions involving this compound and its precursors. beilstein-journals.orgpku.edu.cn The inherent electronic and steric properties of the reactants play a crucial role in determining the preferred orientation of attack by a nucleophile or electrophile.

Regioselectivity:

The reaction between glutaconaldehyde (B1235477) and aniline (B41778) derivatives to form this compound involves nucleophilic attack of the aniline nitrogen on the carbonyl carbons of glutaconaldehyde. Computational models can predict the most likely points of attack by analyzing the distribution of electron density and the energies of the molecular orbitals.

For instance, the regioselectivity of electrophilic aromatic substitution on the aniline moieties of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory and analysis of electrostatic potential maps. researchgate.netresearchgate.net The amino groups are activating and ortho-, para-directing, meaning that incoming electrophiles will preferentially attack at these positions. However, under acidic conditions, the protonation of the nitrogen atom to form an anilinium ion can significantly alter this directing effect, making the ring less reactive and favoring meta-substitution. pearson.com

To illustrate how computational methods can predict regioselectivity, consider the hypothetical reaction of a generic electrophile with an aniline molecule, a key component of this compound. A DFT calculation could provide the following data on the relative energies of the transition states for ortho-, meta-, and para-substitution.

| Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| ortho | 0.0 | ortho, para |

| para | -1.5 | |

| meta | +5.2 |

This hypothetical data suggests that the transition states leading to ortho and para products are significantly lower in energy than the transition state for meta attack, thus predicting that the ortho and para isomers will be the major products.

Stereoselectivity:

Stereoselectivity in reactions involving this compound can also be investigated computationally. For example, in the synthesis of chiral cyanine dyes, the approach of a nucleophile to the pentadienyl chain can be influenced by the steric bulk of substituents. Computational modeling can be used to predict the most favorable trajectory of attack, leading to the formation of a specific stereoisomer. rsc.org

Consider a hypothetical nucleophilic addition to a chiral derivative of this compound. Computational analysis could provide the relative energies of the transition states leading to the R and S enantiomers.

| Enantiomer | Relative Transition State Energy (kcal/mol) | Predicted Enantiomeric Excess (ee) |

|---|---|---|

| R | -2.1 | High (favoring R) |

| S | 0.0 |

The significant energy difference between the two transition states in this illustrative table would strongly suggest a high enantiomeric excess of the R product.

Mechanistic Insights from Transition State Modeling and Energy Barriers

Transition state theory provides the theoretical framework for understanding reaction rates and mechanisms. acs.org By locating the transition state structures and calculating their energies, computational chemists can determine the activation energy (energy barrier) of a reaction. acs.org A lower energy barrier corresponds to a faster reaction rate.

The condensation reaction to form this compound, for example, proceeds through a series of steps, each with its own transition state and energy barrier. nih.gov Computational modeling can map out the entire reaction pathway, identifying the rate-determining step—the step with the highest energy barrier.

A hypothetical reaction coordinate diagram for the rate-determining step of a reaction involving a this compound precursor could be generated computationally. This would provide quantitative data on the energy of the reactants, transition state, and products.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +22.5 |

| Products | -15.0 |

From this hypothetical data, the activation energy for the forward reaction would be 22.5 kcal/mol. Such information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction efficiency. core.ac.uk For instance, a high calculated energy barrier might suggest that the reaction requires heating to proceed at a reasonable rate.

Derivatization and Functionalization Strategies of Glutacondianil Hydrochloride

The derivatization of glutacondianil hydrochloride is a cornerstone for developing cyanine (B1664457) dyes with tailored properties. Strategic modifications to its core structure or the reacting species allow for precise control over the final product's characteristics.

Introduction of Diverse Substituents for Modulation of Electronic and Steric Properties

The introduction of various substituents onto the heterocyclic precursors that react with this compound is a powerful strategy to modulate the electronic and steric properties of the resulting cyanine dyes. These modifications can significantly influence the dye's absorption and emission maxima, quantum yield, and photostability.

The electronic properties of the substituents play a crucial role in tuning the spectral characteristics of the dyes. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the heterocyclic rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the cyanine dye. For instance, the placement of EWGs can lead to a hypsochromic (blue) shift in the absorption maxima, while EDGs can cause a bathochromic (red) shift. acs.org A systematic study on heptamethine cyanine dyes demonstrated that a single substitution on the polymethine chain can modulate absorption maxima over a wide range, from 693 to 805 nm. acs.org

Steric effects, introduced by bulky substituents, also play a significant role. For example, the incorporation of dimethyl groups at the 3-position of the indolenine ring is a common strategy to enhance the photostability of cyanine dyes by providing steric hindrance that restricts rotational freedom. core.ac.uk However, this can sometimes lead to reduced binding affinity when the dye is used as a probe for biomolecules. core.ac.uk The presence and position of substituents on the heterocyclic rings can have a substantial impact on the biological activity and selectivity of the dyes. mdpi.com

Below is a table summarizing the effects of different substituents on the photophysical properties of pentamethine cyanine dyes derived from this compound precursors.

| Substituent (on heterocycle) | Effect on Absorption Maxima (λmax) | Effect on Molar Absorptivity (ε) | Impact on Photostability | Reference |

| Electron-Withdrawing Groups (e.g., -F, -Cl, -Br) | Hypsochromic shift (blue-shift) | Generally decreases with increasing halogen size | Can be enhanced | nih.gov |

| Electron-Donating Groups (e.g., -OCH3) | Bathochromic shift (red-shift) | Can increase | Variable | mdpi.com |

| Bulky Groups (e.g., N-benzyl) | Minimal shift | Variable | Increased due to steric hindrance | researchgate.net |

| Sulfonate Groups (-SO3-) | Minimal shift | Can increase | Increased photostability and water solubility | researchgate.net |

Strategies for Creating Asymmetric Derivatives

The synthesis of asymmetric cyanine dyes from this compound is a key strategy to introduce multiple functionalities and fine-tune the properties of the final molecule. Unlike symmetrical dyes which are formed by the condensation of two identical heterocyclic precursors, asymmetric dyes are created using two different precursors. acs.org

A common method for synthesizing asymmetric cyanines is the "hemicyanine method". mdpi.com This stepwise approach involves the initial condensation of this compound with one equivalent of a quaternized heterocycle to form a hemicyanine intermediate. This intermediate is then reacted with a second, different quaternized heterocycle to yield the final asymmetric cyanine dye. mdpi.com This method allows for precise control over the final structure, although it can sometimes be challenging to avoid the formation of symmetrical side products. chemrxiv.org

Solid-phase synthesis has emerged as a powerful technique to overcome some of the limitations of traditional solution-phase synthesis, offering higher yields and simpler purification protocols for asymmetric cyanine dyes. mdpi.comchemrxiv.org Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields. mdpi.com These advanced synthetic strategies have made a diverse range of asymmetric cyanine dyes more accessible for various applications.

Applications of Derivatization in Advanced Chemical Synthesis

The ability to create a diverse library of derivatives from this compound has led to their application as crucial reagents in the synthesis of advanced functional dyes.

Reagent in the Synthesis of Novel Vinylsulfone Cyanine Dyes for Biomolecule Labeling

This compound is a key reagent in the synthesis of novel vinylsulfone cyanine dyes, which are specifically designed for labeling biomolecules such as proteins and amino-modified oligonucleotides. acs.orgnih.govnih.gov The vinylsulfone group is a reactive moiety that readily undergoes a 1,2-addition reaction with nucleophilic groups like the primary amines found in proteins, forming a stable covalent bond. nih.govchemrxiv.org

The synthesis typically involves the preparation of a cyanine dye scaffold using this compound, followed by the introduction of a vinylsulfone functionality. These dyes are engineered to be stable and reactive under various aqueous conditions, which is crucial for biological labeling experiments. nih.gov The resulting fluorescently labeled biomolecules can then be used in a variety of bioanalytical techniques, including fluorescence microscopy and in vivo imaging. chemrxiv.org

Development of Heterobifunctional Cyanine Dyes from this compound

The development of heterobifunctional cyanine dyes represents a significant advancement in bioconjugation chemistry, and this compound plays a central role in their synthesis. These dyes are designed with two different reactive groups, allowing for the highly selective and sequential conjugation to different molecular targets. researchgate.netsioc-journal.cn

A modular synthetic approach is often employed, where the cyanine core is constructed from this compound and two different functionalized indolenine precursors. sioc-journal.cn This strategy allows for the late-stage introduction of sensitive functional groups, preventing their degradation during the synthesis of the dye backbone. sioc-journal.cn For example, a heterobifunctional cyanine dye can be equipped with a maleimide (B117702) group for reaction with thiols and an N-hydroxysuccinimide (NHS) ester for reaction with amines. researchgate.net Such dyes serve as fluorescent linkers to connect different biomolecules or to attach polymers to proteins. researchgate.net

Exploration of Derivatized this compound in the Synthesis of Near-Infrared (NIR) Dyes

This compound is instrumental in the synthesis of near-infrared (NIR) dyes, which are highly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light (typically 650-900 nm). nih.govcore.ac.uk By extending the polymethine chain of the cyanine dye, the absorption and emission wavelengths can be shifted into the NIR region. nih.gov

The synthesis of heptamethine cyanine (Cy7) dyes, a major class of NIR fluorophores, often utilizes this compound or its derivatives. acs.org The properties of these NIR dyes can be finely tuned by introducing various substituents, as discussed in section 5.1.1. For instance, incorporating specific functional groups can enhance photostability and quantum yield, which are critical parameters for high-quality imaging. acs.orgrsc.org The development of donor-acceptor-donor (D-A-D) structured small-molecule NIR-II dyes (1000-1700 nm) also relies on precursors that can be derived from or are analogous to glutacondianil-based structures, pushing the boundaries of biological imaging even further. nih.gov

Design of Water-Soluble Derivatives for Biological Applications

The transformation of this compound into water-soluble analogues is a key area of research, enabling its use in a wide array of biological studies. The primary approaches to achieve this involve the incorporation of charged groups, such as sulfonates, or hydrophilic, non-ionic chains like polyethylene (B3416737) glycol (PEG). These modifications not only improve solubility but can also influence the photophysical properties and biocompatibility of the resulting dye.

A common strategy involves the synthesis of cyanine dyes, where this compound serves as a crucial building block for the polymethine chain. sioc-journal.cnchemdad.comusbio.net The solubility of the final cyanine dye is then dictated by the nature of the substituents on the heterocyclic precursors that react with this compound.

One of the most effective methods for increasing water solubility is the introduction of sulfonate (SO₃⁻) groups. nih.govmdpi.com These groups are highly polar and can be readily introduced into the aromatic rings of the precursor molecules, such as indolenine derivatives, before their condensation with this compound. The resulting sulfonated cyanine dyes exhibit significantly improved solubility in aqueous buffers. For instance, the reaction of this compound with sulfonated indolenium salts yields water-soluble heptamethine cyanine dyes. researchgate.netmdpi.com The presence of multiple sulfonate groups can further enhance hydrophilicity, reduce aggregation in aqueous media, and minimize non-specific binding to biological molecules. mdpi.com

Another successful approach is the functionalization of the cyanine dye structure with polyethylene glycol (PEG) chains. nih.gov PEG is a biocompatible, water-soluble polymer that, when attached to a molecule, can increase its hydrodynamic radius and improve its pharmacokinetic profile. PEGylation can be achieved by incorporating a PEG chain into one of the N-substituents of the heterocyclic precursors.

The choice of derivatization strategy can be tailored to the specific biological application. For example, for in vivo imaging, highly water-soluble and stable dyes are required to ensure good biodistribution and clearance. For labeling proteins or nucleic acids, the derivatives may also incorporate reactive groups for covalent attachment. nih.gov

Detailed Research Findings

Research has demonstrated the successful synthesis and application of various water-soluble derivatives of this compound. These studies provide valuable insights into the relationship between chemical structure and biological function.

For instance, a study on heptamethine cyanine dyes synthesized from quinoline (B57606) precursors with sulfonate groups reported enhanced water solubility and exceptional near-infrared absorption, making them suitable for photothermal therapy. nih.gov Encapsulation of these dyes within polyethylene glycol (PEG) formed nanopolymers, which addressed issues of photoinstability and improved biocompatibility. nih.gov

Another research effort focused on the synthesis of a water-soluble pentamethine indocyanine dye for peptide labeling. mdpi.com By incorporating sulfonate groups onto the indolenine rings, a sulfo-Cy5 carboxylic acid derivative was obtained. This derivative exhibited excellent spectral properties in aqueous buffer (phosphate-buffered saline, PBS) and good water solubility, making it a promising candidate for fluorescence resonance energy transfer (FRET) probes to study enzymatic hydrolysis. mdpi.com

The following tables summarize the key characteristics of representative water-soluble derivatives synthesized using this compound as a precursor and their applications in biological contexts.

Table 1: Examples of Water-Soluble Derivatives from this compound

| Derivative Name | Core Structure | Water-Solubilizing Group(s) | Reported Solubility | Reference(s) |

| Quinoline-based heptamethine cyanine (QuCy7) | Heptamethine Cyanine | Sulfonate groups | Enhanced water solubility | nih.gov |

| Sulfo-Cy5 carboxylic acid | Pentamethine Cyanine | Sulfonate groups, Carboxylic acid | Soluble in aqueous media (PBS) | mdpi.com |

| PEGylated Heptamethine Cyanine Nanoparticle | Heptamethine Cyanine | Polyethylene glycol (PEG) | Forms stable nanoparticles in water | nih.gov |

| Cysteine-reactive cyanine dye | Cyanine | Sulfonate group, Chloroacetamide | Water-soluble | nih.gov |

Table 2: Biological Applications of Water-Soluble this compound Derivatives

| Derivative | Application | Research Findings | Reference(s) |

| Quinoline-based heptamethine cyanine (QuCy7) | Photothermal Therapy | The synthesized dye demonstrated exceptional near-infrared absorption and photothermal properties. Encapsulation in PEG-based nanoparticles improved photostability and biocompatibility for potential use in treating human colon cancer. | nih.gov |

| Sulfo-Cy5 carboxylic acid | Peptide Labeling, FRET Probes | The dye exhibited a high molar extinction coefficient and fluorescence in the near-infrared region in aqueous buffer, making it suitable for constructing FRET probes to study enzymatic processes. | mdpi.com |

| Cysteine-reactive cyanine dye | Protein Labeling, Biological Imaging | A one-pot synthesis was developed for these dyes, which could be covalently attached to cysteine residues in proteins for fluorescent labeling and imaging. | nih.gov |

These examples underscore the importance of derivatization strategies in harnessing the potential of this compound for a range of biological applications. By rationally designing and synthesizing water-soluble derivatives, researchers can create powerful tools for bioimaging, diagnostics, and therapy.

Advanced Methodological Considerations in Research on Glutacondianil Hydrochloride

Method Development and Validation for Analysis of Glutacondianil Hydrochloride and its Derivatives

The quantitative analysis of this compound and the compounds synthesized from it is critical for ensuring the purity, concentration, and stability of research materials. Spectrophotometry offers a widely accessible, rapid, and cost-effective analytical approach. researchgate.netnih.gov

Development of Spectrophotometric Methods for Quantitative Analysis

The development of a spectrophotometric method for quantifying a compound like this compound involves establishing optimal conditions for a reliable and sensitive measurement. This compound is a salt of a Schiff base and serves as a precursor in the synthesis of heptamethine cyanine (B1664457) dyes, which are known for their strong absorption in the near-infrared (NIR) region. acs.orgmuni.czmuni.cz

The analytical method development process typically includes:

Selection of Solvent: The choice of solvent is crucial as it can influence the absorption spectrum of the analyte. For this compound, solubility is noted in methanol (B129727), with slight solubility in chloroform (B151607) and DMSO, and insolubility in water. chemdad.comchemicalbook.com

Determination of Maximum Wavelength (λmax): The absorption spectrum is recorded over a range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). researchgate.net This wavelength provides the highest sensitivity and is used for quantitative measurements. For related cyanine dyes synthesized from this compound, absorption maxima are found in the NIR range, between 693–817 nm. acs.org

Reaction-Based Methods: For certain classes of compounds, quantitative analysis is enhanced through specific chemical reactions. For instance, differential spectrophotometry based on complexation with aluminum chloride is a common method for determining flavonoids, which results in a bathochromic shift that can be measured. nih.gov A similar principle could be explored for this compound if a suitable complexing agent is identified to enhance specificity or sensitivity.

A summary of photophysical properties for a heptamethine cyanine dye synthesized using this compound is presented below as an example of the data generated in such studies.

| Property | Value | Solvent |

| Absorption Maximum (λabs) | 758 nm | Methanol |

| Emission Maximum (λem) | 798 nm | Methanol |

| Molar Absorption Coefficient (εmax) | 215,000 mol⁻¹ dm³ cm⁻¹ | Methanol |

| Stokes Shift (Δν) | 693 cm⁻¹ | Methanol |

| Data derived from a study on substituted heptamethine cyanines. acs.org |

Validation of Analytical Methods According to ICH Guidelines

Once a spectrophotometric method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically Q2(R1) and the newer Q2(R2), for validating analytical procedures. ich.orgeuropa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific compound.

The validation process assesses several key performance characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or degradation products. ich.org If standards for these components are not available, specificity can be demonstrated by comparing results with a well-characterized independent procedure or by analyzing samples subjected to stress conditions (e.g., heat, light, acid/base hydrolysis). ich.org

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a minimum of five concentrations and assessing the plot of signal versus concentration using linear regression. ich.orgnpra.gov.my

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed using a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120%) and is reported as percent recovery. nih.govich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision: Assesses within-laboratory variations, such as different days, different analysts, or different equipment. ich.org

Reproducibility: Assesses the precision between different laboratories. ich.org

Detection Limit (LOD) & Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ich.org

The following table summarizes the typical validation parameters and acceptance criteria based on ICH guidelines.

| Validation Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of test results to the true value. | Percent recovery typically between 98.0% and 102.0%. nih.govafricanjournalofbiomedicalresearch.com |

| Precision (Repeatability & Intermediate) | Agreement among a series of measurements. | Relative Standard Deviation (%RSD) should not be more than 2%. nih.govafricanjournalofbiomedicalresearch.com |

| Linearity | Proportionality of results to concentration. | Correlation coefficient (R²) ≥ 0.999. nih.govafricanjournalofbiomedicalresearch.com |

| Specificity | Ability to measure the analyte in the presence of other components. | The method should be able to differentiate the analyte from impurities and degradation products. ich.org |

| Range | Concentration interval where the method is accurate, precise, and linear. | Defined by the linearity study. ich.org |

| Acceptance criteria are based on general requirements for pharmaceutical analysis and may vary based on the specific application. |

Considerations for Sample Preparation, Storage, and Stability in Research Settings

The integrity of analytical results is directly dependent on the proper handling of samples from collection through analysis. For this compound, which is noted to be hygroscopic and sensitive, specific precautions are necessary. chemdad.comchemicalbook.com

Sample Preparation: Samples should be prepared in a manner that ensures the analyte is completely dissolved and stable in the chosen solvent. For compounds used in the synthesis of dyes, this may involve precise weighing and dissolution in a suitable organic solvent like methanol or DMSO. acs.orgchemicalbook.com

Storage Conditions: To prevent degradation, samples of this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from moisture and light are recommended to maintain its integrity. tcichemicals.com For related compounds, packaging under argon with a desiccant in a sealed, light-blocking pouch has been used to ensure stability. google.com

Stability Assessment: The stability of the analyte must be confirmed under the conditions it will experience during the research process. nih.gov This includes:

Short-Term Stability: Assessing stability at room temperature for the expected duration of sample preparation and analysis.

Long-Term Stability: Evaluating stability under the intended long-term storage conditions (e.g., refrigerated or frozen) for a period at least as long as the samples will be stored. nih.gov

Freeze-Thaw Stability: For samples that will be frozen and thawed multiple times.

Post-Preparative Stability: Confirming the stability of the processed sample in the autosampler or on the benchtop prior to analysis. nih.gov

Stability is typically assessed by comparing the analytical results of stored samples against those of freshly prepared samples, with a common acceptance criterion being that the mean concentration of the stored sample is within ±15% of the fresh sample. nih.gov

Safety and Handling Protocols for Research Environments

Given its chemical nature, establishing strict safety and handling protocols for this compound is mandatory to protect researchers from potential hazards.

Detailed Hazard Identification and Risk Assessment for Laboratory Procedures

A systematic approach to safety begins with hazard identification, followed by a thorough risk assessment for all laboratory procedures involving the compound. kemi.seenvironmentclearance.nic.in

Hazard Identification: The primary source for hazard information is the Safety Data Sheet (SDS). nih.gov For this compound, the following hazards are consistently identified:

Skin Irritation (Category 2): Causes skin irritation. tcichemicals.comfishersci.com

Serious Eye Irritation (Category 2): Causes serious eye irritation. tcichemicals.comfishersci.com

Acute Toxicity (Category 4): May be harmful if swallowed, in contact with skin, or if inhaled. fishersci.com

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation. chemicalbook.com

| Hazard Identification for this compound | |

| GHS Classification | Hazard Statement |

| Skin Irritation, Category 2 | H315: Causes skin irritation |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal, Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure, Category 3 | H335: May cause respiratory irritation |

| Data compiled from multiple Safety Data Sheets. chemicalbook.comtcichemicals.comfishersci.com |

Risk Assessment: After identifying hazards, a risk assessment must be performed for each experimental protocol. researchgate.net This involves evaluating the likelihood and severity of potential exposure during specific laboratory tasks (e.g., weighing, dissolving, transferring). The assessment should answer three key questions:

What might go wrong? (e.g., accidental inhalation of powder, skin contact)

What is the likelihood it will go wrong? (e.g., high likelihood during weighing of powder without proper ventilation)

What are the consequences? (e.g., respiratory tract irritation, skin inflammation) europa.eu

Based on this assessment, appropriate control measures must be implemented. These include using a chemical fume hood or a local exhaust ventilation system when handling the powder, wearing appropriate personal protective equipment (PPE) such as safety goggles, nitrile gloves, and a lab coat, and ensuring that eyewash stations and safety showers are readily accessible. tcichemicals.comfishersci.com

Best Practices for Safe Storage and Disposal of this compound

Proper storage and disposal are critical components of the chemical's lifecycle management in the laboratory, minimizing risks of exposure and environmental contamination.

Safe Storage:

Containers should be kept tightly closed to prevent exposure to moisture and air. tcichemicals.com

The substance should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. fishersci.com

Given its hygroscopic nature, storing under an inert gas like argon is a best practice. tcichemicals.com

The storage area should be clearly labeled.

Safe Disposal:

Waste material should be treated as hazardous.

Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. fishersci.com

A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

For spills, the material should be swept up carefully to avoid creating dust and placed into a suitable, sealed container for disposal. tcichemicals.com The spill area should then be cleaned thoroughly.

| Best Practices for Storage and Disposal | |

| Storage | • Keep container tightly sealed. tcichemicals.com • Store in a cool, dry, well-ventilated place. • Protect from moisture and light. tcichemicals.com • Store under an inert atmosphere (recommended). tcichemicals.com • Keep away from strong oxidizing agents. |

| Disposal | • Dispose of as hazardous waste in accordance with local, state, and federal regulations. fishersci.com • Recommended method: Burn in a chemical incinerator with an afterburner and scrubber. • Do not empty into drains. tcichemicals.com • For spills, sweep up without creating dust and place in a suitable container for disposal. tcichemicals.com |

By adhering to these advanced methodological considerations, researchers can ensure the generation of high-quality, reliable data while maintaining the highest standards of safety in the laboratory.

Emergency Procedures and First Aid Measures in Case of Exposure

General First Aid Principles

Upon any exposure to this compound, the primary course of action is to ensure the safety of the affected individual and the surrounding area. molbase.com This involves removing the individual from the source of exposure and, if necessary, evacuating the immediate vicinity to prevent further incidents. molbase.com It is crucial to use appropriate personal protective equipment (PPE) during the response to avoid secondary exposure. capotchem.cn Following the initial response, seeking prompt medical attention is essential.

Specific First Aid Measures

The appropriate first aid response to this compound exposure is contingent on the route of contact:

Inhalation: If an individual inhales this compound dust, they should be moved to an area with fresh air immediately. fishersci.com If the individual experiences breathing difficulties, they should be kept at rest in a position that is comfortable for breathing. fishersci.com Medical attention should be sought, especially if the person feels unwell. echemi.com

Skin Contact: In the event of skin contact, the affected area should be washed promptly and thoroughly with soap and plenty of water. fishersci.comchemicalbook.com Any contaminated clothing and shoes must be removed. fishersci.com If skin irritation develops or persists, it is necessary to get medical advice. fishersci.com Contaminated clothing should be washed before it is reused. fishersci.com

Eye Contact: Should this compound come into contact with the eyes, they should be rinsed immediately and cautiously with plenty of water for at least 15 minutes. fishersci.com If contact lenses are present and can be easily removed, this should be done while continuing to rinse. fishersci.com If eye irritation persists, medical attention is required. fishersci.com

Ingestion: If this compound is swallowed, the individual's mouth should be rinsed with water. fishersci.comechemi.com Medical attention should be sought, particularly if the individual feels unwell. fishersci.com

A summary of the first aid measures for exposure to this compound is provided in the table below.

| Type of Exposure | First Aid Measures |

| Inhalation | Move person to fresh air. fishersci.com Keep comfortable for breathing. fishersci.com Seek medical attention if unwell. echemi.com |

| Skin Contact | Wash off immediately with soap and plenty of water. fishersci.comchemicalbook.com Remove all contaminated clothing. fishersci.com Seek medical attention if irritation occurs. fishersci.com |